2-Chloro-3-(dodecylsulfonyl)propan-1-ol
Description
2-Chloro-3-(dodecylsulfonyl)propan-1-ol is a chlorinated alcohol derivative featuring a dodecylsulfonyl (-SO₂-C₁₂H₂₅) substituent at the 3-position of the propanol backbone. Its molecular formula is C₁₅H₃₁ClO₃S, with a molecular weight of 326.93 g/mol. The sulfonyl group is strongly electron-withdrawing, enhancing the acidity of the hydroxyl group compared to unmodified alcohols.
Properties
Molecular Formula |
C15H31ClO3S |
|---|---|
Molecular Weight |
326.9 g/mol |
IUPAC Name |
2-chloro-3-dodecylsulfonylpropan-1-ol |
InChI |
InChI=1S/C15H31ClO3S/c1-2-3-4-5-6-7-8-9-10-11-12-20(18,19)14-15(16)13-17/h15,17H,2-14H2,1H3 |
InChI Key |
SRUUSNFFRRGYOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)CC(CO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(dodecane-1-sulfonyl)propan-1-ol typically involves the chlorination of 3-(dodecane-1-sulfonyl)propan-1-ol. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-3-(dodecane-1-sulfonyl)propan-1-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(dodecane-1-sulfonyl)propan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido, thiocyanate, or alkoxy derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Scientific Research Applications
2-Chloro-3-(dodecane-1-sulfonyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-chloro-3-(dodecane-1-sulfonyl)propan-1-ol involves its ability to act as a bifunctional reagent. The chlorinated propanol moiety can participate in nucleophilic substitution reactions, while the dodecane sulfonyl group can interact with hydrophobic environments. This dual functionality makes it useful in various chemical and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural or functional similarities with 2-Chloro-3-(dodecylsulfonyl)propan-1-ol:
Functional Group Impact on Physical and Chemical Properties
Sulfonyl vs. Ether/Thioether Groups
- This compound : The sulfonyl group (-SO₂-) increases polarity and hydrogen-bonding capacity, raising boiling points compared to ethers. It also enhances acidity (pKa ~10–12, estimated) due to electron withdrawal .
- 1-Chloro-3-(dodecyloxy)propan-2-ol : The ether (-O-) group is less polar, leading to lower boiling points and reduced water solubility. Acidity is weaker (pKa ~15–16) .
- 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol : The thioether (-S-) group offers moderate polarity but is prone to oxidation, unlike stable sulfonyl groups .
Aliphatic vs. Aromatic Substituents
- The dodecyl chain in the target compound increases hydrophobicity, making it suitable for nonpolar solvents or micelle formation.
Amino vs. Sulfonyl Groups
- 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol: The amino group (-NH₂) introduces basicity (pKa ~9–10) and hydrogen-bonding capacity, enhancing solubility in polar solvents. This contrasts with the sulfonyl group’s acidic and electron-withdrawing nature .
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